molecular formula C13H8ClN5 B14232778 6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-62-6

6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B14232778
CAS-Nummer: 596825-62-6
Molekulargewicht: 269.69 g/mol
InChI-Schlüssel: MOPABTVPSQPRPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that combines the structural features of indole, triazole, and pyridazine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-chloro-1,2,4-triazole with an indole derivative under specific conditions. The reaction often requires the use of a base such as sodium hydroxide and a solvent like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted triazolo[4,3-b]pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of indole, triazole, and pyridazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

596825-62-6

Molekularformel

C13H8ClN5

Molekulargewicht

269.69 g/mol

IUPAC-Name

6-chloro-3-(1H-indol-6-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H8ClN5/c14-11-3-4-12-16-17-13(19(12)18-11)9-2-1-8-5-6-15-10(8)7-9/h1-7,15H

InChI-Schlüssel

MOPABTVPSQPRPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CN2)C3=NN=C4N3N=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.